1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6,12-dimethyl-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-3-4-14-18-15-12(16(22)21(14)10-11)9-13(19(15)2)17(23)20-5-7-24-8-6-20/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDFTMMIKJIWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCOCC4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms of action, efficacy in different models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₈N₄O
- Molecular Weight : 258.32 g/mol
- IUPAC Name : this compound
The presence of the morpholine and pyrido-pyrimidine moieties suggests potential interactions with biological targets such as kinases and other enzymes involved in cellular signaling pathways.
Anticancer Activity
This compound has been primarily studied for its anticancer properties. The compound exhibits significant inhibitory effects on various cancer cell lines by targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.
The mechanism through which this compound exerts its anticancer effects includes:
- Inhibition of CDK4/6 : Studies have shown that this compound selectively inhibits CDK4 and CDK6 with low nanomolar IC50 values. For instance, one study reported an IC50 value of 0.9 nM for CDK6 inhibition .
- Cell Cycle Arrest : By inhibiting these kinases, the compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
Cytotoxicity Studies
A range of cytotoxicity assays has been conducted to evaluate the effectiveness of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 1.59 |
| PC-3 (Prostate) | 0.01 |
| A-549 (Lung) | 2.48 |
These results indicate a potent cytotoxic effect, particularly against prostate cancer cells .
Study on Breast Cancer Resistance
In a recent study investigating drug resistance in breast cancer, the compound was shown to overcome resistance mechanisms associated with aromatase inhibitors. It effectively reduced cell viability in resistant MCF-7 cell lines, suggesting its potential as a second-line treatment option .
Combination Therapies
Another area of interest is the use of this compound in combination with other therapeutic agents. Preliminary data suggest that when combined with traditional chemotherapeutics, there is a synergistic effect that enhances overall cytotoxicity against resistant cancer cell lines .
Toxicity Studies
Preliminary toxicity assessments have indicated a low toxicity profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Inhibition of key enzymes involved in cancer cell proliferation.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells.
Antiviral Properties
Emerging studies suggest that this compound may possess antiviral properties. Preliminary data indicate effectiveness against certain viral infections by:
- Blocking Viral Entry : Compounds have been noted to interfere with the entry of viruses into host cells.
- Inhibiting Viral Replication : Research shows potential in reducing viral load in infected cells.
Neuroprotective Effects
The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases:
- Mechanisms : It may protect neurons from oxidative stress and apoptosis.
- Research Findings : Animal models have shown improvements in cognitive function when treated with compounds similar to this pyrido-pyrimidine derivative.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key findings include:
- Substituent Variations : Modifications on the morpholine ring and methyl groups significantly influence biological activity.
- Computational Models : Molecular docking studies suggest optimal binding configurations with target proteins involved in disease pathways.
Comparison with Similar Compounds
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving condensation, cyclization, and functionalization. For example, similar pyrido-pyrrolo-pyrimidine derivatives are synthesized by reacting morpholine-4-carbonyl intermediates with pyridine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Yield optimization requires monitoring reaction temperature (e.g., 80–100°C), stoichiometric ratios of reagents (e.g., 1.2 equivalents of morpholine derivative), and purification via column chromatography using gradients of ethyl acetate/hexane. Post-synthesis recrystallization from DMSO/water mixtures can improve purity (mp 243–245°C observed in analogous compounds) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Identify methyl groups (δ 2.35–3.78 ppm for CH₃), aromatic protons (δ 6.88–8.82 ppm), and exchangeable protons (e.g., OH at δ 12.97 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258.0 for related structures) and fragmentation patterns .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₃H₁₁N₃O₃) with ≤0.3% deviation in C/H/N content .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
Core Modifications : Replace the morpholine-4-carbonyl group with other heterocycles (e.g., piperazine, thiomorpholine) to assess bioactivity changes. Patent data suggest substitutions at the 2-position significantly influence target binding .
Functional Group Variation : Introduce halogens (e.g., Cl, F) at the 1- or 7-methyl positions to evaluate electronic effects on reactivity and solubility .
Bioactivity Assays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using in vitro enzymatic assays and cellular models. Cross-reference bioactivity with computational docking studies to identify critical binding motifs .
Q. How should researchers address contradictory bioactivity data across different experimental models?
- Methodological Answer :
- Data Triangulation : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). For instance, discrepancies in IC₅₀ values may arise from differences in cell permeability or off-target effects.
- Metabolic Stability Testing : Assess compound stability in microsomal or hepatocyte models to rule out pharmacokinetic confounders .
- Structural Confirmation : Re-analyze batch purity via HPLC and XRD to exclude impurities as a cause of variability .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Prioritize docking poses with hydrogen bonds to the morpholine carbonyl and pyrimidine nitrogen atoms .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational flexibility. Analyze RMSD and ligand-protein interaction frequencies .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and topological torsion to predict bioactivity across analogs .
Q. How can degradation pathways and stability be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions:
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : 3% H₂O₂ at room temperature.
- Photolysis : UV light (254 nm) for 48 hours.
- Analytical Monitoring : Track degradation via UPLC-MS and identify major degradants using high-resolution MS/MS .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in fitted parameters .
- Multivariate Analysis : Use PCA to identify outliers in high-throughput screening datasets .
Q. How can researchers validate the selectivity of this compound against off-target proteins?
- Methodological Answer :
- Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the primary target to confirm phenotype rescue is compound-specific .
Synthesis and Characterization Troubleshooting
Q. Low yields in the final cyclization step: What are potential causes and solutions?
- Methodological Answer :
- Cause 1 : Incomplete deprotection of intermediates. Solution : Extend reaction time or use stronger acids (e.g., TFA instead of HCl) .
- Cause 2 : Solvent polarity mismatch. Solution : Switch from DMF to NMP for better solubility of aromatic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
